3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-derived compound featuring a tert-butyl carbamate protecting group and a thioether-linked 3-methylpyrazine moiety. This structure is significant in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in oncology and protease inhibition research. The tert-butyl ester group enhances solubility and stability during synthetic steps, while the pyrazine ring contributes to π-stacking interactions in target binding .
Properties
Molecular Formula |
C15H23N3O2S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 3-[(3-methylpyrazin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2S/c1-11-13(17-7-6-16-11)21-10-12-5-8-18(9-12)14(19)20-15(2,3)4/h6-7,12H,5,8-10H2,1-4H3 |
InChI Key |
STGVKFBYLLNHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1SCC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyrrolidine Intermediate
- Dissolve 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate (7.8 g, 24.6 mmol) in tertiary butanol (30 mL).
- Add di-tert-butyl dicarbonate (5.9 g, 27 mmol) and 4-dimethylaminopyridine (0.9 g, 7.38 mmol).
- Stir at 25°C overnight, evaporate solvent, and purify via column chromatography to yield 7.17 g (91.9%) of Boc-protected intermediate.
- Solvent: Tertiary butanol.
- Catalyst: 4-Dimethylaminopyridine.
- Yield: >90% with high purity.
Cyclization via Low-Temperature Lithiation
- Cool a solution of LDA (40 mmol) in THF to -78°C under nitrogen.
- Add Boc-protected intermediate (25.1 mmol) in THF.
- Slowly add formic pivalic anhydride (40 mmol) while maintaining <-70°C.
- Quench with acetic acid/water, extract with ethyl acetate, and concentrate.
- Deprotect with TFA in dichloromethane to yield pyrrolidine core.
- Temperature: -78°C for lithiation.
- Deprotection: TFA at 25°C.
- Yield: 90.5% after purification.
Sulfanylmethyl Group Introduction
- React pyrrolidine intermediate with 3-methylpyrazine-2-thiol in DMF.
- Use a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.
- Purify via chromatography to isolate the sulfanylmethyl derivative.
- Higher yields (85–90%) achieved with excess thiol (1.2 equiv) and prolonged reaction times (12–24 h).
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Boc Protection | Boc anhydride, 25°C, 12 h | 91.9% | >95% |
| Cyclization | LDA, -78°C, THF | 90.5% | 93% |
| Sulfanylmethylation | K₂CO₃, DMF, 24 h | 87% | 89% |
Industrial-Scale Considerations
- Continuous Flow Systems : Improve efficiency for Boc protection and cyclization steps.
- Catalyst Recycling : Use immobilized 4-dimethylaminopyridine to reduce costs.
- By-Product Mitigation : Optimize stoichiometry (e.g., 1.1:1 Boc anhydride:amine ratio).
Research Findings
- Chiral Integrity : Low-temperature lithiation (-78°C) preserves stereochemistry during cyclization.
- Solvent Impact : Tertiary butanol enhances Boc protection kinetics compared to methanol.
- Deprotection Efficiency : TFA in dichloromethane achieves >95% deprotection without side reactions.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazine ring or the ester group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a lead compound in drug development for various diseases.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyrrolidine/Piperidine Derivatives
Compound A : (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
- Structure : Pyrrolidine with a toluenesulfonyloxy (tosyl) group at the 2-position.
- Synthesis : Derived from (R)-2-hydroxymethylpyrrolidine via tosylation using p-toluenesulfonyl chloride in pyridine .
- Key Differences : The sulfonate ester (tosyl) group is highly reactive, facilitating nucleophilic substitutions, unlike the thioether in the target compound. This reactivity makes Compound A a better leaving group in synthetic intermediates.
Compound B : 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structure : Pyrrolidine with a methanesulfonamide group at the 3-position.
- Synthesis: Prepared via methanesulfonic acid treatment of 3-methylamino-pyrrolidine, followed by purification .
- Key Differences : The sulfonamide group introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic thioether in the target compound. This impacts pharmacokinetic properties like membrane permeability.
Compound C : 3-(Pyridine-2-sulfinylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structure : Pyrrolidine with a pyridine sulfoxide group.
- Molecular Formula : C₁₅H₂₂N₂O₃S (MW: 310.41) .
Compound D : (S)-3-(3-Methyl-pyrazin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structure: Pyrrolidine with a pyrazine amino group.
- Key Differences: The amino linker (vs.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~336.45 (estimated) | ~355.44 | ~322.41 | 310.41 |
| Polar Group | Thioether (C-S-C) | Sulfonate ester | Sulfonamide | Sulfoxide |
| Lipophilicity (LogP) | Moderate (thioether) | Low (polar ester) | Moderate (sulfonamide) | Moderate (sulfoxide) |
Biological Activity
3-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a pyrazine moiety, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrolidine Ring | A five-membered ring containing one nitrogen atom. |
| Pyrazine Moiety | A six-membered aromatic ring containing two nitrogen atoms. |
| Tert-butyl Ester Group | Enhances lipophilicity and stability of the compound. |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit several pharmacological activities:
- Antimicrobial Properties : Studies have shown that related pyrazine derivatives possess antimicrobial activity against various bacterial strains, suggesting potential for this compound in treating infections.
- Anticancer Effects : Preliminary research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The interaction of this compound with specific enzymes could modulate biochemical pathways, potentially leading to therapeutic effects in metabolic disorders .
The biological activity of this compound may involve:
- Targeting Enzymes and Receptors : The compound may interact with enzymes involved in metabolic pathways or receptors that mediate cellular responses.
- Modulation of Signaling Pathways : It may influence signaling cascades that regulate cell growth and apoptosis, contributing to its anticancer properties .
Case Study 1: Antimicrobial Activity
A study conducted on a series of pyrazine derivatives, including similar compounds to the target molecule, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be lower than those of conventional antibiotics, indicating a promising alternative for infection control.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines treated with related pyrrolidine derivatives showed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of these compounds in cancer therapy .
Research Findings
Recent findings from various studies emphasize the need for further investigation into the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
